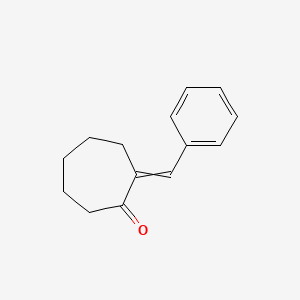

2-Phenylmethylenecycloheptan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-benzylidenecycloheptan-1-one |

InChI |

InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |

InChI Key |

BQCRDGOBIZRDJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)C(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylmethylenecycloheptan 1 One and Its Structural Analogues

Established Synthetic Routes to α,β-Unsaturated Cycloalkanones

The most fundamental and widely employed method for synthesizing α,β-unsaturated cycloalkanones, including 2-phenylmethylenecycloheptan-1-one, is the Aldol (B89426) condensation and its variant, the Claisen-Schmidt condensation . khanacademy.orgwikipedia.org This reaction involves the base- or acid-catalyzed reaction of a ketone with an aldehyde or another ketone. chemistry-online.com In the context of this compound, cycloheptanone (B156872) would react with benzaldehyde.

The general mechanism, when base-catalyzed, involves the deprotonation of the α-carbon of the cycloalkanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone, or "aldol" adduct, can then undergo dehydration, often facilitated by heat, to yield the α,β-unsaturated ketone. khanacademy.orgmasterorganicchemistry.com

The Claisen-Schmidt condensation specifically refers to the reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, like benzaldehyde. wikipedia.org This specificity is advantageous as it prevents self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yields of the desired crossed-condensation product. wikipedia.org

Several established protocols for this transformation exist, often employing strong bases like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. colab.ws While effective, these traditional methods can sometimes lead to side reactions and may require harsh conditions. colab.ws Research has shown that the reaction between cycloalkanones and aryl aldehydes can predominantly lead to the formation of α,α'-diarylidenecycloalkanones, where both α-positions of the cycloalkanone are substituted. chemistry-online.com

A notable established method involves the reaction of cycloalkanones with various substituted benzaldehydes using solid sodium hydroxide as a catalyst under solvent-free conditions, achieved through grinding. mdpi.comnih.gov This approach has demonstrated high to quantitative yields (96-98%) of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones. mdpi.comnih.gov The reaction is generally fast, being completed within minutes. researchgate.net

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Cyclopentanone, Benzaldehyde | Solid NaOH (20 mol%) | Grinding, 5 min, RT | 2,5-bis(Benzylidene)cyclopentanone | 98% | mdpi.com |

| Cyclohexanone (B45756), Benzaldehyde | Solid NaOH (20 mol%) | Grinding, 5 min, RT | 2,6-bis(Benzylidene)cyclohexanone | 98% | mdpi.com |

Modern Catalytic Approaches in the Synthesis of this compound Scaffolds

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues has benefited from these advancements, with various catalytic systems being developed for the underlying aldol condensation reaction.

Transition metal catalysis offers a powerful tool for C-H functionalization, which is a key step in many synthetic transformations. youtube.com While direct catalytic hydroacylation of alkynes using aldehydes is an atom-economical route to α,β-unsaturated ketones, it often requires specific directing groups on the aldehyde to prevent side reactions. nih.gov However, nickel-catalyzed methods have been developed that can couple terminal alkynes with thioesters to produce E-enones with high regio- and stereoselectivity under mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed to synthesize aromatic α,β-unsaturated ketones from α,β-unsaturated acyl chlorides and arylboronic acids. organic-chemistry.org

In addition to transition metals, other catalytic systems have been explored. For instance, Yb(OTf)₃ has been shown to be an effective catalyst for the synthesis of α,α'-bis(substituted benzylidene)cycloalkanones under solvent-free conditions. scirp.org Another approach utilizes sulfated zirconia as a catalyst in microwave-assisted, solvent-free cross-aldol condensations. acs.org The use of zirconocene (B1252598) complexes has also been reported for the cross-condensation of cycloalkanones with aldehydes and primary alcohols. acs.org

Furthermore, gold catalysis has emerged as a powerful tool. For example, a gold-catalyzed oxidative reaction of propargylic carbonates or acetates provides access to α-functionalized-α,β-unsaturated ketones. organic-chemistry.org More recently, Au/CeO₂ has been used for the selective one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexanone motifs and secondary amines via aerobic catalytic dehydrogenation. acs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Nickel | Terminal alkynes, S-2-pyridyl thioesters | E-enones | Aldehyde-free, high regio- and stereoselectivity | nih.gov |

| Palladium | α,β-Unsaturated acyl chlorides, Arylboronic acids | Aromatic α,β-unsaturated ketones | Suzuki-Miyaura type coupling | organic-chemistry.org |

| Yb(OTf)₃ | Cycloalkanones, Substituted benzaldehydes | α,α'-bis(substituted benzylidene)cycloalkanones | Solvent-free conditions | scirp.org |

| Sulfated Zirconia | Aromatic aldehydes, Cycloalkanones | α,α'-bis(arylidene)cycloalkanones | Microwave-assisted, solvent-free | acs.org |

| Au/CeO₂ | Cyclohexanone motifs, Secondary amines | m-Phenylenediamine derivatives | Aerobic catalytic dehydrogenation | acs.org |

Stereoselective and Enantioselective Synthesis Strategies for this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is crucial for accessing chiral molecules with specific biological activities. The aldol reaction, being a powerful C-C bond-forming reaction that can create up to two new stereocenters, has been a major focus of this research. pnas.org

One of the primary strategies involves the use of chiral catalysts. pnas.org Chiral Lewis acids, such as those based on copper(II) or titanium(IV) complexes, have been successfully used in catalytic aldol reactions to control the absolute and relative stereochemistry of the products. pnas.org Another approach utilizes chiral Lewis bases, like chiral phosphoramides, in conjunction with reactive trichlorosilyl (B107488) enolates. pnas.orgorganic-chemistry.org This method allows for the directed cross-aldol reaction of aldehydes with good to excellent enantioselectivities. pnas.org

Organocatalysis has also emerged as a powerful tool for enantioselective aldol reactions. rsc.org Chiral amines, such as L-proline and its derivatives, can act as mimics of aldolase (B8822740) enzymes, catalyzing the direct aldol reaction between aldehydes and ketones with high enantioselectivity. organic-chemistry.orgrsc.org These reactions can often be performed under mild conditions and without the need for pre-formed enolates. rsc.org Chiral polymeric nanoparticles derived from amino acids have also been developed as reusable organocatalysts for asymmetric aldol reactions. rsc.org

Biocatalysis, using enzymes like aldolases or engineered ene-reductases and imine reductases, offers another highly selective route to chiral products. acs.org These biocatalytic cascades can convert α,β-unsaturated ketones into amines with two stereogenic centers with very high diastereo- and enantioselectivity. acs.org

| Strategy | Catalyst/Reagent | Key Features | Reference |

| Chiral Lewis Acid Catalysis | Copper(II) or Titanium(IV) complexes | Control of absolute and relative stereochemistry | pnas.org |

| Chiral Lewis Base Catalysis | Chiral phosphoramides and trichlorosilyl enolates | Enantioselective directed cross-aldol reactions | pnas.orgorganic-chemistry.org |

| Organocatalysis | L-proline and its derivatives | Direct asymmetric aldol reactions, often solvent-free | organic-chemistry.orgrsc.org |

| Biocatalysis | Aldolases, Ene-reductases, Imine reductases | High diastereo- and enantioselectivity | acs.org |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciepub.com The synthesis of this compound and its analogues has been a target for the application of these principles, primarily by addressing the solvent use, catalyst choice, and energy consumption of the traditional aldol condensation. colab.ws

A significant advancement in this area is the development of solvent-free reaction conditions. sciepub.comscribd.com As demonstrated in the Claisen-Schmidt reaction using solid NaOH, grinding the reactants together without a solvent can lead to high yields and simplified workup procedures, preventing waste. mdpi.comnih.govresearchgate.net Microwave irradiation has also been employed to accelerate reactions and reduce the need for solvents. colab.wsscirp.org

The use of water as a solvent is another key aspect of green chemistry. acs.org Choline hydroxide has been reported as a green, metal-free catalyst for the Claisen-Schmidt condensation in water, with products often precipitating out and requiring no chromatographic separation. acs.org

The development of reusable catalysts is also a cornerstone of green chemistry. rsc.org Heterogeneous catalysts, such as solid-supported reagents, can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org For example, solid supported nitrite (B80452) on silica (B1680970) gel has been used for the eco-friendly synthesis of β-nitro ketones from conjugated enones. rsc.org Similarly, recyclable indium(III) chloride has been used to catalyze the synthesis of imidazolidinone derivatives under microwave irradiation. researchgate.net

Furthermore, the concept of atom economy is central to green chemistry. rsc.org Catalytic hydroacylation and carbonylation reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.govrsc.org

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Waste Prevention | Solvent-free reactions | Grinding solid NaOH with reactants | mdpi.comnih.gov |

| Safer Solvents | Use of water as a solvent | Choline hydroxide catalyzed reaction in water | acs.org |

| Catalysis | Use of reusable heterogeneous catalysts | Solid supported nitrite on silica gel | rsc.org |

| Atom Economy | Atom-efficient reactions | Catalytic hydroacylation of alkynes | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of 2-cyanomethyl-4-phenylthiazoles | scirp.org |

Advanced Reaction Chemistry of 2 Phenylmethylenecycloheptan 1 One

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Ketone Moiety

The core reactivity of 2-phenylmethylenecycloheptan-1-one lies in its α,β-unsaturated ketone functionality. This arrangement of atoms creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (Cβ) of the exocyclic double bond. libretexts.org The reaction pathway, whether it be a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition), is largely dictated by the nature of the nucleophile. libretexts.orgyoutube.com

Nucleophilic Addition:

Generally, "hard" nucleophiles, which are highly reactive and have a high charge density, such as Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com This leads to the formation of a tertiary alcohol after protonation of the resulting alkoxide intermediate.

In contrast, "soft" nucleophiles, which are less reactive and more polarizable, preferentially undergo 1,4-conjugate addition. youtube.com This class of nucleophiles includes enolates, amines, thiols, and Gilman reagents (lithium diorganocuprates). libretexts.orgchemistrysteps.com The conjugate addition proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the β-substituted cycloheptanone (B156872) derivative. libretexts.orgpressbooks.pub The Michael addition, a subset of conjugate addition, specifically refers to the 1,4-addition of a stabilized carbanion, such as those derived from malonic esters or acetoacetic esters. chemistrysteps.comwikipedia.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on one of the electrophilic centers. wikipedia.org In a 1,2-addition, the nucleophile directly attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the oxygen anion yields the alcohol product. libretexts.org In a 1,4-addition, the nucleophile adds to the β-carbon, causing a shift of electrons to form an enolate intermediate. pressbooks.pub This enolate is then protonated at the α-carbon to give the final saturated ketone. pressbooks.pub

| Nucleophile Type | Predominant Reaction Pathway | Resulting Product Type |

| Hard (e.g., Grignard reagents, Organolithiums) | 1,2-Addition | Tertiary Alcohol |

| Soft (e.g., Enolates, Amines, Thiols, Cuprates) | 1,4-Conjugate Addition | β-Substituted Cycloheptanone |

Electrophilic Addition:

While less common for α,β-unsaturated ketones compared to isolated alkenes, electrophilic addition can occur at the carbon-carbon double bond. numberanalytics.com The π electrons of the double bond act as a nucleophile, attacking an electrophile. chemistrysteps.comunacademy.com This reaction is typically initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is governed by the stability of the carbocation intermediate, with the more stable carbocation being formed preferentially. chemistrysteps.com

Cycloaddition Reactions of this compound

The exocyclic double bond of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Reaction Pathways

In the context of the Diels-Alder reaction, the α,β-unsaturated ketone functionality of this compound can act as a dienophile. Its reactivity is enhanced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond. It can react with a variety of dienes to form six-membered rings. The stereochemical outcome of the reaction is governed by the principles of endo and exo approach of the diene to the dienophile.

1,3-Dipolar Cycloaddition Reactions

This compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, a nitrile imine, or a diazomethane, to the exocyclic double bond. This methodology allows for the synthesis of five-membered heterocyclic rings fused to the cycloheptane (B1346806) framework. The regioselectivity of the addition is controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

[2+2] and Higher Order [m+n] Cycloaddition Strategies

Photochemical [2+2] cycloadditions represent another important class of reactions for this compound. Upon irradiation, the enone can undergo cycloaddition with alkenes to form cyclobutane (B1203170) rings. The regiochemistry and stereochemistry of these reactions are often complex and can be influenced by factors such as the nature of the solvent and the presence of sensitizers. Higher-order cycloadditions, while less common, can also be envisioned with appropriate reaction partners.

Elimination Reactions on this compound Frameworks

Once functionalized, the this compound framework can undergo various elimination reactions. For instance, if a suitable leaving group is introduced at the β-position (e.g., via conjugate addition of a halide or a sulfonate), a subsequent base-induced elimination can regenerate the α,β-unsaturated system or lead to the formation of a different unsaturated product. The regioselectivity of the elimination (i.e., the formation of the endocyclic versus the exocyclic double bond) would depend on the reaction conditions and the stability of the resulting alkene.

Derivatization and Further Functional Group Transformations of this compound

The carbonyl group and the exocyclic double bond of this compound provide handles for a wide range of functional group transformations.

Carbonyl Group Transformations:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents.

Wittig Reaction: The Wittig reaction and its variants can be employed to convert the carbonyl group into a new double bond.

Acetal (B89532) Formation: Protection of the carbonyl group as an acetal or ketal allows for selective reactions at the exocyclic double bond. khanacademy.org

Double Bond Transformations:

Hydrogenation: Catalytic hydrogenation can reduce the exocyclic double bond to a single bond, yielding 2-(phenylmethyl)cycloheptan-1-one.

Epoxidation: The double bond can be epoxidized to form an oxirane ring, which can then be opened by various nucleophiles.

Dihydroxylation: The double bond can be dihydroxylated to form a diol.

The interplay of these various reaction pathways highlights the synthetic utility of this compound as a versatile building block in organic synthesis.

Rearrangement Reactions Involving the this compound Skeleton

The inherent strain and reactivity of the seven-membered ring in conjunction with the conjugated enone system make this compound a candidate for various skeletal reorganizations. Research in this area, while not exhaustive for this specific molecule, draws parallels from studies on related 2-benzylidenecycloalkanones and other α,β-unsaturated ketones. These reactions are broadly categorized into photochemical and acid-catalyzed rearrangements.

Photochemical rearrangements of α,β-unsaturated ketones are well-documented and often proceed through excited states, leading to products not accessible through thermal means. For instance, irradiation can induce isomerization of the exocyclic double bond or trigger more complex skeletal rearrangements. While specific studies on this compound are limited, related cyclohexadienones are known to undergo photorearrangements to yield highly substituted phenols. nih.gov Another potential photochemical pathway is deconjugation, where the double bond migrates out of conjugation with the carbonyl group, a process that can be facilitated by a mild base.

Acid-catalyzed rearrangements, on the other hand, typically involve the formation of carbocationic intermediates. The protonation of the carbonyl oxygen or the exocyclic double bond can initiate a cascade of events, including skeletal migrations and ring contractions or expansions. For example, the treatment of cyclic ketones with acid can lead to the migration of the exocyclic double bond to an endocyclic position to achieve greater stability through conjugation. More complex acid-catalyzed skeletal rearrangements have been observed in related systems, such as fused alkylideneoxetanols, which undergo intricate transformations to form polycyclic lactones.

While direct experimental data on the skeletal rearrangement of this compound is not extensively reported in publicly available literature, the following sections will delve into the plausible rearrangement pathways based on established principles of organic chemistry and studies on analogous compounds.

Table 1: Investigated Rearrangement Reactions of Related α,β-Unsaturated Ketones

| Starting Material Class | Reaction Type | Conditions | Key Products |

| 2-Acyloxy-1-methoxycarbonylcyclohexenes | Photo-Fries Rearrangement / 1,5-Aroyl Migration | Irradiation | 2-Acyl-2-methoxycarbonylcyclohexanones and 4-Aroyl-2-methoxycarbonylcyclohexanones |

| Fused Alkylideneoxetanols | Acid-Catalyzed Skeletal Rearrangement | Acid | Complex aza-fuzed tricyclic lactones |

| α,β-Unsaturated Ketones | Photochemical Deconjugation | UV light, mild base | β,γ-Unsaturated ketones |

| Dienes | Acid-Catalyzed Double Bond Migration | Sulfuric acid | Conjugated dienes |

Mechanistic Investigations of Reactions Involving 2 Phenylmethylenecycloheptan 1 One

Elucidation of Reaction Pathways and Intermediates

No specific studies on the elucidation of reaction pathways and the characterization of intermediates for reactions involving 2-phenylmethylenecycloheptan-1-one have been found.

Kinetic and Thermodynamic Aspects of Reactions

There is no available data on the kinetic and thermodynamic parameters for reactions of this compound.

Computational Approaches to Transition State Analysis

Computational studies focusing on the transition state analysis of reactions with this compound have not been reported in the scientific literature.

Influence of Reaction Conditions and Solvent Effects on Mechanism

Specific research detailing the influence of varying reaction conditions and solvent effects on the reaction mechanisms of this compound is not available.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon skeleton and the environment of protons within the molecule. For 2-Phenylmethylenecycloheptan-1-one, both ¹H and ¹³C NMR provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, aromatic, and aliphatic protons. The vinylic proton (=CH-Ph) is anticipated to appear as a singlet in the downfield region, typically around 7.3-7.5 ppm, due to the deshielding effects of the conjugated system and the aromatic ring. The five protons of the phenyl group will resonate in the aromatic region (approximately 7.1-7.4 ppm), likely as a complex multiplet. The ten protons on the cycloheptanone (B156872) ring are aliphatic and will appear more upfield. The protons on the carbons alpha to the carbonyl (C7-H₂) and alpha to the double bond (C3-H₂) are expected to be the most deshielded among the aliphatic protons, resonating at around 2.5-2.8 ppm. The remaining methylene (B1212753) protons (C4, C5, C6) would appear as multiplets in the range of 1.6-1.9 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a unique signal for each chemically distinct carbon atom. nih.gov The carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected in the range of 195-205 ppm. The carbons of the exocyclic double bond (C2 and the benzylic =CH) would resonate around 135-145 ppm. The aromatic carbons will show signals between 128 and 138 ppm, with the ipso-carbon (attached to the double bond) being distinct. The aliphatic carbons of the seven-membered ring will appear in the upfield region (20-45 ppm).

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C1) | - | 199.0 |

| Olefinic (C2) | - | 138.0 |

| Olefinic (=CH) | 7.4 (s) | 142.0 |

| Phenyl (C-ipso) | - | 135.0 |

| Phenyl (C-ortho/meta/para) | 7.1-7.4 (m) | 128.0-130.0 |

| Aliphatic (C3-H₂) | 2.8 (t) | 28.0 |

| Aliphatic (C7-H₂) | 2.6 (t) | 41.0 |

Note: Predicted values are based on general principles and data from analogous compounds. s = singlet, t = triplet, m = multiplet.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nih.gov Due to conjugation with the carbon-carbon double bond, this band is expected to appear at a lower wavenumber, typically in the range of 1650-1670 cm⁻¹, compared to a saturated cycloheptanone (approx. 1705 cm⁻¹). Another key absorption is the C=C stretching vibration of the enone system, which is expected around 1600-1620 cm⁻¹. The spectrum will also feature bands for aromatic C=C stretching (approx. 1450-1600 cm⁻¹), sp² C-H stretching from the aromatic and vinylic protons (above 3000 cm⁻¹), and sp³ C-H stretching from the aliphatic ring protons (below 3000 cm⁻¹). tjpr.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O group gives a weak to medium Raman signal, the non-polar C=C double bonds of the enone and the phenyl ring are expected to produce strong Raman scattering bands. This makes Raman spectroscopy particularly useful for confirming the presence and nature of the carbon-carbon multiple bonds in the conjugated system.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| C-H Stretch (sp²) | 3020-3080 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Medium |

| C=O Stretch (conjugated) | 1650-1670 | Medium |

| C=C Stretch (enone) | 1600-1620 | Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern upon ionization. researchgate.net

For this compound (C₁₄H₁₆O), the molecular weight is 200.28 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 200.

The fragmentation of this molecule is expected to follow pathways characteristic of α,β-unsaturated ketones and benzyl-substituted compounds. Key fragmentation events would include:

Loss of a hydrogen radical: leading to a stable [M-1]⁺ ion at m/z 199.

Loss of carbon monoxide: cleavage of the carbonyl group to form an [M-28]⁺˙ ion at m/z 172.

Cleavage of the benzyl (B1604629) group: loss of a phenyl radical (C₆H₅•) to yield a fragment at m/z 123, or loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 109. The tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 is a very common and stable fragment in compounds containing a benzyl moiety.

McLafferty rearrangement: Although less common in cyclic ketones, rearrangement involving hydrogen transfer followed by cleavage could occur.

Predicted Major Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₄H₁₅O]⁺ | Loss of H• |

| 172 | [C₁₃H₁₆]⁺˙ | Loss of CO from the molecular ion |

| 115 | [C₉H₇]⁺ | A common fragment from benzylidene compounds |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While a specific crystal structure for this compound is not reported in the surveyed literature, the technique's potential is clear.

If suitable crystals could be grown, X-ray analysis would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov This would allow for the definitive confirmation of the (E/Z) geometry of the exocyclic double bond, which is presumed to be the more stable E-isomer where the bulky phenyl group is anti to the carbonyl. Furthermore, it would reveal the conformation of the seven-membered ring (e.g., chair, boat, or twist conformation) and the degree of planarity of the conjugated enone system. Such data is invaluable for understanding steric interactions and the electronic properties of the molecule in its crystalline form. nih.govresearchgate.net

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light and are exclusively used for the analysis of chiral molecules. nih.gov

This compound, as a standalone molecule, is achiral. It possesses a plane of symmetry that bisects the carbonyl group, the double bond, and the phenyl ring (assuming a planar conformation of the conjugated system). Therefore, it does not have a non-superimposable mirror image and will not exhibit a CD spectrum.

However, chiroptical methods would become highly relevant for chiral derivatives of this compound. For instance, if a substituent were introduced on the cycloheptanone ring, creating a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects, particularly those associated with the n→π* (around 320-350 nm) and π→π* (around 280-300 nm) electronic transitions of the α,β-unsaturated carbonyl chromophore, could be used to assign the absolute configuration of the stereocenter based on established empirical rules like the Octant Rule for ketones. scispace.com

Computational and Theoretical Chemistry Studies of 2 Phenylmethylenecycloheptan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to determine the optimized geometry and electronic energies of the ground state and any relevant excited states. The results of these calculations would form the bedrock for all further computational analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The seven-membered ring of 2-Phenylmethylenecycloheptan-1-one suggests a high degree of conformational flexibility. Molecular dynamics (MD) simulations are the ideal tool to explore this conformational landscape. By simulating the motion of the atoms over time, researchers can identify the most stable conformers, the energy barriers between them, and the dynamic behavior of the molecule in different environments (e.g., in various solvents or at different temperatures).

Understanding the conformational preferences is critical, as the three-dimensional shape of the molecule dictates how it interacts with other molecules, including potential reactants or biological targets. MD simulations can provide a detailed, time-resolved picture of these dynamics, which is unattainable through static calculations alone.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT would be instrumental in predicting the mechanisms of reactions in which it is involved. For example, it could be used to study addition reactions to the α,β-unsaturated system, cycloadditions, or reactions at the carbonyl group.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for experimental observations or predicting reaction outcomes under various conditions. DFT studies could elucidate the regioselectivity and stereoselectivity of reactions involving this compound.

Ab Initio and Semi-Empirical Methods for Molecular Properties

A range of ab initio (from first principles) and semi-empirical methods can be used to calculate a variety of molecular properties for this compound. Ab initio methods, while computationally intensive, offer high accuracy for properties such as dipole moments, polarizability, and vibrational frequencies (which can be compared with experimental IR and Raman spectra).

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative. These methods are particularly useful for preliminary studies of large systems or for providing initial geometries for more rigorous ab initio or DFT calculations. A comparative study using different levels of theory would provide a comprehensive understanding of the molecule's properties.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The structure of this compound, with its phenyl group and polar carbonyl group, suggests the potential for various intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. Theoretical methods can be used to quantify the strength and nature of these interactions.

Furthermore, these interactions could lead to self-assembly into larger, ordered structures. Computational studies could predict the most likely modes of self-assembly, the geometry of the resulting aggregates, and the energetic driving forces behind their formation. Such studies are crucial for understanding the solid-state behavior of the compound and for the design of new materials with specific properties.

Conformational Analysis of 2 Phenylmethylenecycloheptan 1 One

Ring Conformational Preferences of the Cycloheptanone (B156872) Moiety

The cycloheptanone ring, a key structural feature of 2-Phenylmethylenecycloheptan-1-one, avoids a planar conformation due to significant angle and torsional strain. A planar structure would necessitate bond angles of approximately 128.6°, a considerable deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org To alleviate this strain, the ring puckers into several non-planar conformations.

The conformational landscape of the parent cycloheptane (B1346806) is characterized by two main families of low-energy conformers: the chair and the boat families. acs.org The most stable conformation for cycloheptane is the twist-chair (TC), which is estimated to be the global minimum on the potential energy surface. biomedres.uswikipedia.org The chair (C) conformation is slightly higher in energy. The boat (B) and twist-boat (TB) conformations represent another set of conformers at higher energy levels. wikipedia.org

The introduction of a carbonyl group at position 1 and an sp²-hybridized carbon at position 2 in this compound alters the conformational preferences of the seven-membered ring compared to cycloheptane. The presence of the trigonal planar centers flattens a portion of the ring, influencing the relative stabilities of the possible conformations. While the fundamental twist-chair and twist-boat conformations are still relevant, their geometries and relative energies are modulated by the need to minimize steric interactions and optimize orbital overlap involving the π-systems of the carbonyl group and the exocyclic double bond.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC) | 0.00 |

| Chair (C) | 1.4 |

| Twist-Boat (TB) | 2.1 |

| Boat (B) | 2.5 |

Note: Data presented is for the parent cycloheptane molecule and serves as a model for the cycloheptanone moiety. The actual energy differences for this compound will be influenced by the substituents.

Stereochemical Isomerism Arising from the Exocyclic Double Bond

The exocyclic double bond in this compound is a source of geometric isomerism, leading to the existence of E and Z isomers. studymind.co.ukcreative-chemistry.org.uk This isomerism arises because the rotation around the carbon-carbon double bond is restricted. studymind.co.uk The designation of these isomers is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. chemguide.co.uk

For the C2 carbon of the cycloheptanone ring, the two substituents are the C1 (carbonyl) and C3 carbons of the ring. For the exocyclic carbon, the substituents are a phenyl group and a hydrogen atom.

At the exocyclic carbon: The phenyl group has a higher priority than the hydrogen atom based on atomic number.

At the C2 ring carbon: The priority is assigned by comparing the atomic numbers of the atoms attached to C1 and C3.

The isomer where the highest priority groups on each carbon of the double bond are on the same side is designated as the Z-isomer (from the German zusammen, meaning together). The isomer where they are on opposite sides is the E-isomer (from the German entgegen, meaning opposite). chemguide.co.uklibretexts.org

The relative stability of the E and Z isomers is influenced by steric factors. Generally, the isomer with the bulkier groups positioned further apart (the E-isomer in many cases) is thermodynamically more stable due to reduced van der Waals strain. However, the specific conformation of the cycloheptanone ring can influence the steric environment around the exocyclic double bond, potentially altering the relative stabilities of the E and Z isomers.

Dynamic Processes and Conformational Interconversion

The different conformations of this compound are not static but are in a state of dynamic equilibrium. The cycloheptanone ring undergoes rapid conformational interconversions at room temperature. The primary process for seven-membered rings is pseudorotation, a complex motion that allows the molecule to pass through a series of twist-chair and twist-boat conformations without going through high-energy planar intermediates. biomedres.uswikipedia.orgchemicool.com This process involves small, concerted changes in dihedral angles, allowing for the seamless interconversion of various ring puckers.

Another dynamic process is the interconversion between the chair and boat families of conformations, which typically proceeds through higher energy transition states, such as the half-chair. wikipedia.org The energy barriers for these processes are generally low enough to allow for rapid exchange at ambient temperatures. ucl.ac.uk

Furthermore, rotation around the single bond connecting the phenyl group to the exocyclic double bond can occur. The planarity of this system is influenced by the balance between the stabilizing effects of conjugation (favoring a coplanar arrangement of the phenyl ring and the exocyclic double bond) and the destabilizing effects of steric hindrance between the phenyl ring and the cycloheptanone moiety.

These dynamic processes can be studied using techniques such as Dynamic NMR (DNMR) spectroscopy. youtube.comyoutube.com By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of these conformational interconversions.

Computational and Experimental Approaches to Conformational Studies

A comprehensive understanding of the conformational preferences of this compound is achieved through a combination of experimental and computational methods.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1D (¹H and ¹³C) and 2D techniques (COSY, HMQC, HMBC, NOESY), is a powerful tool for conformational analysis in solution. ugm.ac.id Coupling constants provide information about dihedral angles, while the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms, helping to distinguish between different conformers. Low-temperature NMR experiments can "freeze out" individual conformers, allowing for their direct observation and characterization. nih.gov

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and dihedral angles. nih.goveurjchem.com While the solid-state conformation may not be the most stable one in solution, it provides a valuable starting point for computational studies.

Computational Approaches:

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the energies of different conformations, making them suitable for exploring the conformational space of flexible molecules.

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) and ab initio calculations provide more accurate energies and geometric parameters. biomedres.usnih.govnih.gov These methods are often used to refine the structures and relative energies of the low-energy conformers identified by MM searches.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational interconversion pathways and the influence of solvent on conformational preferences. nih.gov

| Method | Type | Information Provided |

|---|---|---|

| NMR Spectroscopy | Experimental | Conformer populations in solution, dihedral angles, internuclear distances, energy barriers to interconversion. |

| X-ray Crystallography | Experimental | Precise solid-state geometry (bond lengths, angles, dihedrals). |

| Molecular Mechanics (MM) | Computational | Rapid exploration of conformational space, initial geometries. |

| Quantum Mechanics (DFT, ab initio) | Computational | Accurate relative energies, optimized geometries, spectroscopic parameters. |

| Molecular Dynamics (MD) | Computational | Dynamic behavior, interconversion pathways, solvent effects. |

Structure Reactivity Relationships of 2 Phenylmethylenecycloheptan 1 One and Its Analogues

Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity of 2-phenylmethylenecycloheptan-1-one is a consequence of the interplay between the phenyl ring, the exocyclic double bond, and the cycloheptanone (B156872) core. Both electronic and steric factors originating from these components significantly influence the rates and outcomes of its reactions.

Electronic Effects:

The core of this compound's reactivity lies in its conjugated system, which makes it susceptible to nucleophilic attack at the β-carbon (vinylogous reactivity) and the carbonyl carbon. wikipedia.org The electronic nature of substituents on the phenyl ring can modulate the electrophilicity of these sites.

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (NO₂) or cyano (CN) groups, decrease the electron density across the conjugated system. This enhances the electrophilicity of the β-carbon, making the molecule more susceptible to conjugate addition reactions. For instance, in reactions with nucleophiles, analogues with EWGs are expected to react faster. This principle is observed in other systems where EWGs on an aromatic ring influence the reactivity of a conjugated system. For example, in studies on seleniranium ions, electron-withdrawing substituents were found to direct nucleophilic attack to the carbon atom rather than the selenium atom. nih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) (OCH₃) or amino (NH₂) groups, have the opposite effect. They increase the electron density of the conjugated system, thereby reducing the electrophilicity of the β-carbon and potentially slowing down conjugate addition reactions.

The electronic effects of substituents on the phenyl ring can be quantitatively described by Hammett plots, which correlate reaction rates with the electronic properties of the substituents. nih.gov A positive ρ value from a Hammett plot would indicate that the reaction is favored by electron-withdrawing groups.

Steric Effects:

The seven-membered ring of cycloheptanone provides a unique steric environment. The flexibility of the cycloheptane (B1346806) ring can influence the accessibility of the reactive sites.

Substituents on the cycloheptane ring can sterically hinder the approach of nucleophiles to either the carbonyl carbon or the β-carbon. Bulky substituents adjacent to the carbonyl group would likely favor conjugate addition by blocking direct attack at the carbonyl.

The steric bulk of the nucleophile also plays a critical role. Larger nucleophiles may exhibit a preference for the less sterically encumbered reactive site.

The geometry of the exocyclic double bond is also important. The E/Z configuration of the phenylmethylene group, if applicable in substituted analogues, would present different steric environments for an approaching reagent.

Systematic studies on other cyclic systems have demonstrated the significance of steric effects. For instance, in the formation of cycloheptatriene (B165957) rings around a tribenzotriquinacene core, the steric effect of methoxy groups was found to be a significant, though less dominant, factor compared to electronic effects. rsc.org

The interplay of electronic and steric effects determines the regioselectivity of reactions. For example, in the competition between 1,2-addition (at the carbonyl) and 1,4-addition (conjugate addition), hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles favor 1,4-addition. The electronic and steric modifications to the this compound scaffold can further influence this selectivity.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.gov These models are built by finding a statistical relationship between a set of molecular descriptors and an observed or calculated reactivity parameter.

For this compound and its analogues, QSRR models can be developed to predict various reactivity aspects, such as reaction rates, equilibrium constants, and product selectivity. The process typically involves:

Dataset Curation: A dataset of structurally diverse analogues of this compound with known reactivity data is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the reactivity data.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 1: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Aromatic Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness, Electrophilicity | Electronic structure and reactivity indices. |

This table is for illustrative purposes and the selection of descriptors would depend on the specific reaction being modeled.

The development of robust QSRR models for the reactions of this compound would enable the rapid screening of virtual libraries of its analogues to identify candidates with desired reactivity profiles, thereby accelerating the discovery of new chemical transformations.

Mechanistic Implications of Structural Variations

Variations in the structure of this compound can have profound implications for the mechanisms of its reactions. The study of these structural variations provides valuable insights into reaction pathways and transition state geometries.

For instance, in nucleophilic addition reactions, the mechanism can proceed via a stepwise or a concerted pathway. The stability of key intermediates, such as the enolate formed after conjugate addition, is crucial. nih.gov Structural modifications can influence this stability:

Substituents on the Phenyl Ring: Electron-withdrawing groups can stabilize the negative charge on the enolate intermediate through resonance, thereby favoring a stepwise conjugate addition mechanism.

Ring Size and Conformation: The cycloheptanone ring's conformation can influence the stereochemical outcome of reactions. For example, in reactions leading to the formation of a new stereocenter, the preferred conformation of the ring can lead to diastereoselective product formation.

Nature of the Carbonyl Group: While beyond the scope of simple analogues, theoretical studies on related systems have shown that replacing the oxygen atom of the carbonyl group with sulfur or selenium can significantly alter reaction mechanisms and activation energies. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate reaction mechanisms in detail. These studies can elucidate transition state structures, calculate activation barriers, and rationalize the observed selectivity for different analogues of this compound.

Predictive Models for Chemical Transformations

Building on the principles of structure-reactivity relationships and QSRR, predictive models can be developed to forecast the outcomes of chemical transformations involving this compound and its analogues. These models can range from simple empirical rules to sophisticated machine learning algorithms.

Data-Driven Approaches:

With the increasing availability of high-throughput experimentation and computational data, data-driven approaches are becoming powerful tools for predicting chemical reactivity. acs.org For this compound, a predictive model could be trained on a dataset of its reactions under various conditions (e.g., different nucleophiles, catalysts, solvents).

Table 2: Potential Inputs and Outputs for a Predictive Model

| Input Parameters | Predicted Outputs |

|---|---|

| Structure of the this compound analogue (SMILES, etc.) | Reaction Yield |

| Structure of the reactant (e.g., nucleophile) | Product Distribution (e.g., 1,2- vs. 1,4-addition) |

This table outlines the potential scope of a predictive model for the chemical transformations of this compound.

Machine Learning Models:

Machine learning models, such as random forests, support vector machines, and deep neural networks, can capture complex, non-linear relationships between molecular features and reaction outcomes. chemrxiv.orgrsc.org These models can be trained to predict the most likely product of a reaction, the optimal reaction conditions, or even to suggest novel reactants that would lead to a desired product.

The development of accurate predictive models for the chemical transformations of this compound would be a valuable asset for synthetic chemists, enabling more efficient and targeted synthesis of complex molecules.

Advanced Applications of 2 Phenylmethylenecycloheptan 1 One in Organic Synthesis

As a Versatile Synthon for Complex Organic Molecules

2-Phenylmethylenecycloheptan-1-one serves as a highly effective synthon, a molecular fragment used in synthesis to introduce a specific structural motif. Its reactivity profile allows for a range of transformations, making it a key component in the strategic assembly of complex molecular architectures. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, a feature extensively exploited in carbon-carbon and carbon-heteroatom bond-forming reactions.

The conjugate addition of various nucleophiles, including organometallics, enolates, and heteroatomic species, to this compound provides a straightforward route to functionalized cycloheptanone (B156872) derivatives. These products, in turn, can be further elaborated into more complex structures. For instance, the Michael addition of a malonate ester followed by intramolecular cyclization can lead to the formation of bicyclic systems. The phenylmethylene group not only activates the double bond for conjugate addition but can also be further modified or removed, adding to the synthetic versatility of this compound.

Precursor to Complex Polycyclic and Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of intricate polycyclic and heterocyclic scaffolds, which are core structures in many biologically active natural products and pharmaceutical agents.

One notable application is in the synthesis of spirocyclic compounds , where two rings share a single atom. The exocyclic double bond of this compound is an ideal dipolarophile for [3+2] cycloaddition reactions. For example, the reaction with azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, leads to the stereoselective formation of spiro-pyrrolidine derivatives fused to the cycloheptane (B1346806) ring. This strategy provides rapid access to complex spiro-heterocyclic frameworks. mdpi.comnih.govnih.gov

| Dipole | Dipolarophile | Product |

| Azomethine Ylide | This compound | Spiro[cycloheptane-1,2'-pyrrolidine] |

Furthermore, annulation reactions involving this compound have been employed to construct fused polycyclic systems. These reactions often proceed through a sequence of bond-forming events, initiated by a Michael addition, followed by an intramolecular cyclization and subsequent dehydration or other transformations to yield a new fused ring.

Utility in Cascade and Multicomponent Reactions

The efficiency and atom economy of modern organic synthesis are significantly enhanced by the use of cascade (or domino) and multicomponent reactions (MCRs). This compound has proven to be a valuable substrate in these powerful synthetic strategies, enabling the rapid assembly of complex molecules from simple starting materials in a single operation. nih.govnih.gov

In the realm of multicomponent reactions , this compound can participate as the activated olefin component. For instance, a one-pot reaction involving cycloheptanone, an aromatic aldehyde (to form the this compound in situ), and a source of cyanide and ammonia can lead to the formation of highly substituted heterocyclic systems.

Cascade reactions initiated by the conjugate addition to this compound can trigger a sequence of intramolecular events, leading to the formation of multiple rings and stereocenters in a controlled manner. For example, the Michael addition of a dinucleophile can be followed by an intramolecular cyclization, effectively building a complex heterocyclic system fused to the cycloheptane ring in a single synthetic step. These domino sequences are highly valuable for generating molecular complexity efficiently. rsc.org

| Reaction Type | Reactants | Key Transformations | Product Class |

| Multicomponent Reaction | Cycloheptanone, Aromatic Aldehyde, Malononitrile, Amine | Knoevenagel condensation, Michael addition, Intramolecular cyclization, Tautomerization | Fused Pyridine Derivatives |

| Cascade Reaction | This compound, Dinucleophile | Michael addition, Intramolecular cyclization | Fused Heterocyclic Systems |

Q & A

Q. What are the recommended synthetic routes for 2-Phenylmethylenecycloheptan-1-one, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between cycloheptanone and benzaldehyde derivatives under basic catalysis (e.g., NaOH/EtOH). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, molar ratios) meticulously .

- Characterize intermediates and products using / NMR, IR, and high-resolution mass spectrometry (HRMS). For purity, include HPLC data with retention times and mobile-phase details .

- Provide supplementary information (e.g., spectral peaks, crystallographic data) to validate structural assignments, adhering to journal guidelines for concise main-text data presentation .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to controlled environments (e.g., 40°C/75% RH, UV light) over 4–12 weeks .

- Monitor degradation via periodic HPLC analysis, comparing retention times and peak areas against fresh samples.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Core techniques include:

- NMR : Assign and signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks.

- MS : Cross-validate HRMS with isotopic pattern analysis.

- IR : Confirm carbonyl (C=O) and alkene (C=C) stretches.

If contradictions arise (e.g., unexpected downfield shifts), repeat experiments with purified samples and compare against computational predictions (e.g., DFT-calculated NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Simulate reaction pathways (e.g., nucleophilic attack on the carbonyl group) with transition-state analysis (IRC). Validate with experimental kinetic data .

- Example Table :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21 (IR) |

| HOMO Energy (eV) | -6.3 | N/A |

Q. What experimental designs are suitable for investigating the compound’s reaction mechanisms (e.g., cycloaddition or oxidation)?

- Methodological Answer :

- Use kinetic isotope effects (KIE) to identify rate-determining steps (e.g., deuterate reactive sites).

- Employ stopped-flow spectroscopy for rapid intermediate detection.

- Pair with in situ FTIR or Raman to monitor bond changes .

- For stereochemical outcomes, conduct chiral HPLC or X-ray crystallography of products .

Q. How should researchers address contradictions in spectral data or reactivity observations?

- Methodological Answer :

- Step 1 : Verify instrument calibration (e.g., NMR referencing to TMS, GC-MS tuning with standard mixtures) .

- Step 2 : Replicate experiments under inert atmospheres to rule out oxidation/hydrolysis.

- Step 3 : Cross-correlate data (e.g., compare experimental IR carbonyl stretches with DFT vibrational frequencies) .

- Step 4 : Publish negative results and methodological limitations in supplementary materials to aid community troubleshooting .

Guidance for Data Presentation

- Tabular Data : Follow journal standards (e.g., Beilstein guidelines) to limit main-text tables to critical findings (e.g., kinetic constants, spectral assignments). Archive raw data in repositories like Zenodo .

- Computational Validation : Reference NIST Chemistry WebBook for benchmark spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.